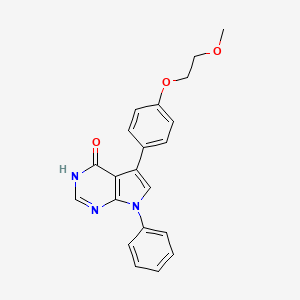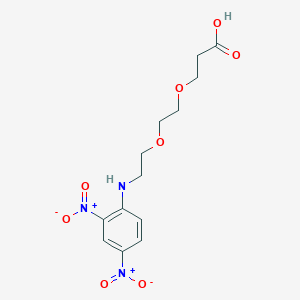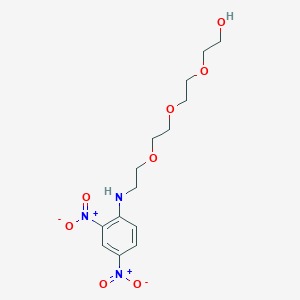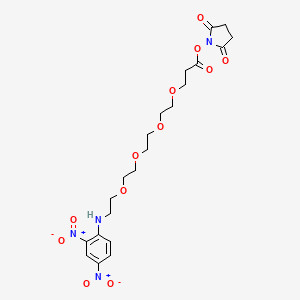
Dynarrestin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dynarrestin is a novel inhibitor of cytoplasmic dynein, a motor protein that converts chemical energy from ATP hydrolysis into mechanical work. This compound has garnered significant attention due to its ability to inhibit dynein in a reversible and specific manner without affecting ATP hydrolysis or ciliogenesis . This compound has been shown to inhibit the Hedgehog-signaling pathway and the proliferation of primary tumor cells .
Aplicaciones Científicas De Investigación
Dynarrestin has a wide range of scientific research applications:
Mecanismo De Acción
Dynarrestin exerts its effects by specifically inhibiting cytoplasmic dynein 1 and 2. It binds to dynein and prevents its interaction with microtubules, thereby inhibiting dynein-driven processes such as microtubule gliding and endosome movement . This inhibition occurs in a reversible manner and does not affect ATP hydrolysis or ciliogenesis . This compound also inhibits the Hedgehog-signaling pathway downstream of the SUFU protein, which is crucial for the proliferation of certain tumor cells .
Safety and Hazards
Direcciones Futuras
Dynarrestin has been found to decrease the force producing units (FPUs) for retrograde transport more than anterograde transport . In the future, these measurements may be used to quantify the damage to axonal transport resulting from neuronal diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .
Análisis Bioquímico
Biochemical Properties
Dynarrestin interacts with cytoplasmic dyneins 1 and 2, inhibiting their activity . It does this in a reversible manner, without affecting ATP hydrolysis . This interaction inhibits dynein-driven microtubule gliding in vitro .
Cellular Effects
This compound has a range of effects on cells. It rapidly and reversibly inhibits dynein-dependent processes in cells . This includes disrupting mitosis by inducing spindle orientation errors and pseudo-prometaphase delays . It also inhibits the Hedgehog-signaling pathway downstream of SUFU .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly inhibiting cytoplasmic dyneins 1 and 2 . It does this in a reversible manner, without affecting ATP hydrolysis . This results in the inhibition of dynein-driven microtubule gliding .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to be rapid and reversible
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dynarrestin involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dynarrestin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Ciliobrevins: These compounds also inhibit dynein motor activity but do so by inhibiting ATPase activity.
L455 and L557: Structurally similar to dynarrestin but less active.
Uniqueness of this compound
This compound is unique in its ability to inhibit dynein without affecting ATP hydrolysis or ciliogenesis . Unlike other dynein inhibitors, this compound does not impair the formation of cilia, making it a more specific and less toxic option for studying dynein-related processes .
Propiedades
IUPAC Name |
ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNDDDSGCMQOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes Dynarrestin unique compared to other dynein inhibitors?
A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.
Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?
A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []
Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?
A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.
Q4: Has this compound been used to study specific protein interactions?
A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []
Q5: Are there any potential applications of this compound in studying neuronal diseases?
A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)
![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)







